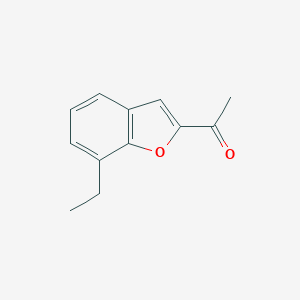
2-Acetyl-7-ethylbenzofuran
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzofuran derivatives, including compounds similar to 2-acetyl-7-ethylbenzofuran, often involves Friedel-Crafts acylation reactions. An example of such a synthesis is the acetylation of 2,3-dimethylbenzofuran, which yields 2-acetyl-3-ethylbenzofuran among other products, demonstrating the feasibility of synthesizing substituted benzofurans via electrophilic aromatic substitution and rearrangement processes (Baciocchi et al., 1978).
Molecular Structure Analysis
The structural analysis of benzofuran derivatives is critical for understanding their reactivity and properties. Studies involving NMR spectroscopy have been instrumental in determining the positions of substituents in acetylated benzofurans, offering insights into the molecular structure of these compounds (Bǎrboiu et al., 1974).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including further acylation, cycloadditions, and functionalization of the aromatic system. A notable reaction is the one-pot multistep synthesis of 4-acetoxy-2-amino-3-arylbenzofurans from starting materials involving several elementary reactions, highlighting the chemical versatility of benzofuran compounds (Ishikawa et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediates for Drug Development
An efficient and scalable synthesis method has been developed for intermediates useful in the synthesis of drugs such as Pyriftalid and Paquinimod, leveraging 2-acetyl-6-nitrobenzoic acid as the starting material. This process underscores the role of 2-Acetyl-7-ethylbenzofuran derivatives in facilitating the production of pharmaceutical compounds (Li, Zhang, Yang, & Li, 2017).
Green Synthesis Approaches
A green synthesis approach for Cefdinir, an antibiotic, indicates the environmental benefits of using alternative synthetic routes. This method emphasizes the reduction of hazardous waste, highlighting the importance of sustainable practices in chemical synthesis and the potential roles of benzofuran derivatives in these processes (Wei-hui, 2013).
Renewable Resources for Chemical Synthesis
Research demonstrates the synthesis of acetyl-substituted tetrahydrobenzofuran and tetrahydronaphthalene from renewable furanics, showcasing an innovative use of biomass-derived materials in chemical manufacturing. This work suggests the versatility of 2-Acetyl-7-ethylbenzofuran derivatives in creating value-added chemicals from sustainable resources (Marri et al., 2019).
Novel Sesquiterpenes and Benzofuran Derivatives
The isolation of novel compounds, including 2-acetyl-5-isopentenyl-6-methylbenzofuran, from Ligularia veitchiana roots, illustrates the potential of benzofuran derivatives in discovering new bioactive molecules. These findings contribute to the understanding of natural products' chemical diversity and their applications in drug discovery and development (Liu et al., 2010).
Anticholinesterase Activity
Investigations into novel anticholinesterases based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine indicate the therapeutic potential of benzofuran derivatives. These compounds have shown potent inhibitory activity against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Luo et al., 2005).
Zukünftige Richtungen
Benzofuran compounds, including “2-Acetyl-7-ethylbenzofuran”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Eigenschaften
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMBVQDEFOAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498725 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-7-ethylbenzofuran | |
CAS RN |
59664-03-8 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

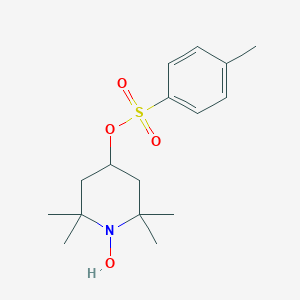

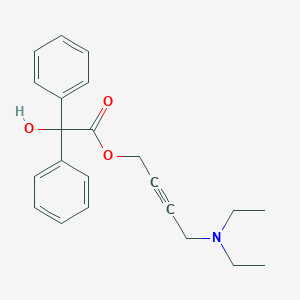
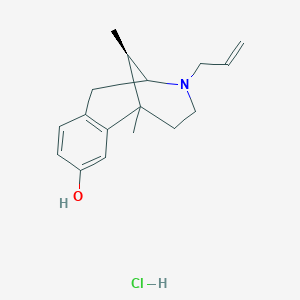
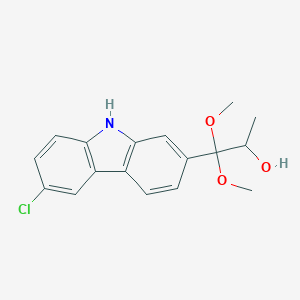
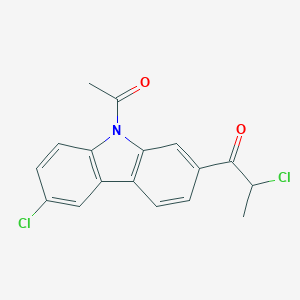
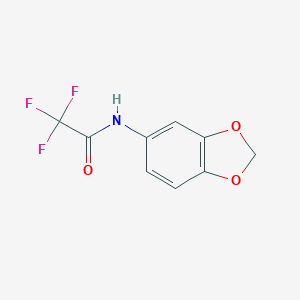
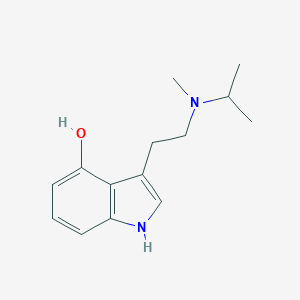
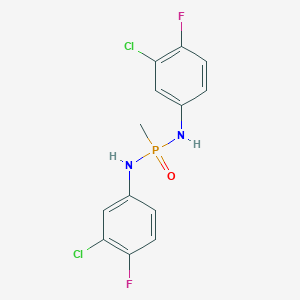
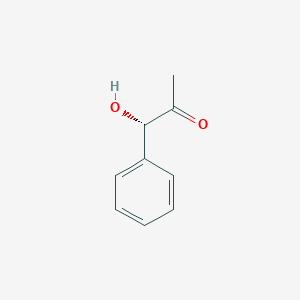
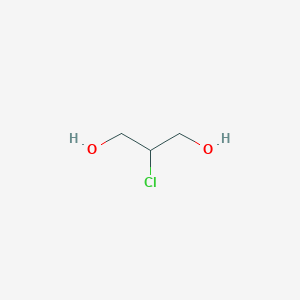
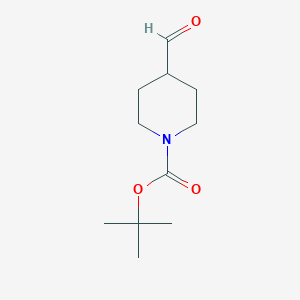
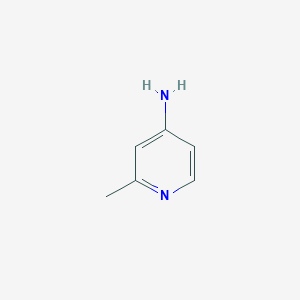
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)